

# comparative solubility of different metal iodates in water

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## Compound of Interest

Compound Name: *Silver iodate*

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## A Comparative Guide to the Aqueous Solubility of Metal Iodates

This guide provides a comparative analysis of the solubility of various metal iodates in water, intended for researchers, scientists, and professionals in drug development. The document outlines quantitative solubility data, details the experimental protocols for its determination, and visualizes the underlying chemical principles.

## Data Presentation: Solubility of Metal Iodates at 25°C

The solubility of sparingly soluble salts is quantified by the solubility product constant ( $K_{sp}$ ). A smaller  $K_{sp}$  value generally indicates lower solubility. However, direct comparison of  $K_{sp}$  values can be misleading for salts with different stoichiometries. Therefore, the molar solubility ( $s$ ), which represents the number of moles of the salt dissolved per liter of saturated solution, is also calculated for a more direct comparison.

The relationship between  $K_{sp}$  and molar solubility ( $s$ ) depends on the salt's formula:

- For a 1:1 salt like  $\text{AgIO}_3$  ( $\text{M}^+$ ,  $\text{X}^-$ ), the dissolution is  $\text{AgIO}_3(s) \rightleftharpoons \text{Ag}^+(\text{aq}) + \text{IO}_3^-(\text{aq})$ , and  $K_{sp} = [\text{Ag}^+][\text{IO}_3^-] = (s)(s) = s^2$ .
- For a 1:2 salt like  $\text{Pb}(\text{IO}_3)_2$  ( $\text{M}^{2+}$ ,  $2\text{X}^-$ ), the dissolution is  $\text{Pb}(\text{IO}_3)_2(s) \rightleftharpoons \text{Pb}^{2+}(\text{aq}) + 2\text{IO}_3^-(\text{aq})$ , and  $K_{sp} = [\text{Pb}^{2+}][\text{IO}_3^-]^2 = (s)(2s)^2 = 4s^3$ .

- For a 1:3 salt like  $\text{La}(\text{IO}_3)_3$  ( $\text{M}^{3+}$ ,  $3\text{X}^-$ ), the dissolution is  $\text{La}(\text{IO}_3)_3(\text{s}) \rightleftharpoons \text{La}^{3+}(\text{aq}) + 3\text{IO}_3^-(\text{aq})$ , and  $K_{\text{sp}} = [\text{La}^{3+}][\text{IO}_3^-]^3 = (\text{s})(3\text{s})^3 = 27\text{s}^4$ .

Below is a summary of  $K_{\text{sp}}$  values and the calculated molar solubilities for several metal iodates.

Metal Iodate	Formula	Stoichiometry (M:IO <sub>3</sub> )	K <sub>sp</sub> at 25°C	Molar Solubility (s) in mol/L
Silver Iodate	$\text{AgIO}_3$	1:1	$3.2 \times 10^{-8}$ <sup>[1]</sup>	$1.8 \times 10^{-4}$
Lead(II) Iodate	$\text{Pb}(\text{IO}_3)_2$	1:2	$3.7 \times 10^{-13}$ <sup>[1]</sup>	$4.5 \times 10^{-5}$
Calcium Iodate	$\text{Ca}(\text{IO}_3)_2$	1:2	$6.5 \times 10^{-6}$ <sup>[2]</sup>	$1.2 \times 10^{-2}$
Strontium Iodate	$\text{Sr}(\text{IO}_3)_2$	1:2	$1.14 \times 10^{-7}$ <sup>[3][4]</sup> <sup>[5]</sup>	$3.1 \times 10^{-3}$
Barium Iodate	$\text{Ba}(\text{IO}_3)_2$	1:2	$4.0 \times 10^{-9}$ <sup>[2]</sup>	$1.0 \times 10^{-3}$
Copper(II) Iodate	$\text{Cu}(\text{IO}_3)_2$	1:2	$6.9 \times 10^{-8}$ <sup>[1]</sup>	$2.6 \times 10^{-3}$
Cadmium Iodate	$\text{Cd}(\text{IO}_3)_2$	1:2	$2.5 \times 10^{-8}$ <sup>[2]</sup>	$1.8 \times 10^{-3}$
Lanthanum Iodate	$\text{La}(\text{IO}_3)_3$	1:3	$1.0 \times 10^{-11}$	$8.3 \times 10^{-4}$

## Experimental Protocols

The determination of the solubility product constant for a metal iodate is a fundamental experiment in analytical chemistry. A common and effective method is the preparation of a saturated solution followed by titrimetric analysis of the iodate ion concentration.

## General Protocol for K<sub>sp</sub> Determination of a Metal Iodate

- Preparation of a Saturated Solution:
  - Add an excess amount of the solid metal iodate salt to a flask containing deionized water.

- Seal the flask and agitate it, for instance, using a magnetic stirrer, for an extended period (several hours) at a constant temperature (e.g., 25°C) to ensure the solution reaches equilibrium.
- Allow the solution to stand, permitting the undissolved solid to settle.

• Sample Collection:

- Carefully filter the supernatant using a fine filter paper to remove all undissolved solid particles. This ensures that the analyzed sample is a true saturated solution.
- Accurately pipette a known volume (e.g., 25.00 mL) of the clear filtrate into a clean Erlenmeyer flask.<sup>[5]</sup>

• Iodometric Titration:

- Add an excess of solid potassium iodide (KI) to the flask containing the filtrate.
- Acidify the solution by adding a dilute strong acid (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>). The iodate ions (IO<sub>3</sub><sup>-</sup>) will react with the excess iodide ions (I<sup>-</sup>) in the acidic medium to produce molecular iodine (I<sub>2</sub>). The overall reaction is: IO<sub>3</sub><sup>-</sup>(aq) + 5I<sup>-</sup>(aq) + 6H<sup>+</sup>(aq) → 3I<sub>2</sub>(aq) + 3H<sub>2</sub>O(l)
- Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) of a known concentration. The reaction is: I<sub>2</sub>(aq) + 2S<sub>2</sub>O<sub>3</sub><sup>2-</sup>(aq) → 2I<sup>-</sup>(aq) + S<sub>4</sub>O<sub>6</sub><sup>2-</sup>(aq)
- As the endpoint is approached (the dark brown/yellow color of iodine fades to pale yellow), add a few drops of starch solution as an indicator. The solution will turn a deep blue-black color.
- Continue the titration dropwise until the blue color disappears, which signifies the endpoint.

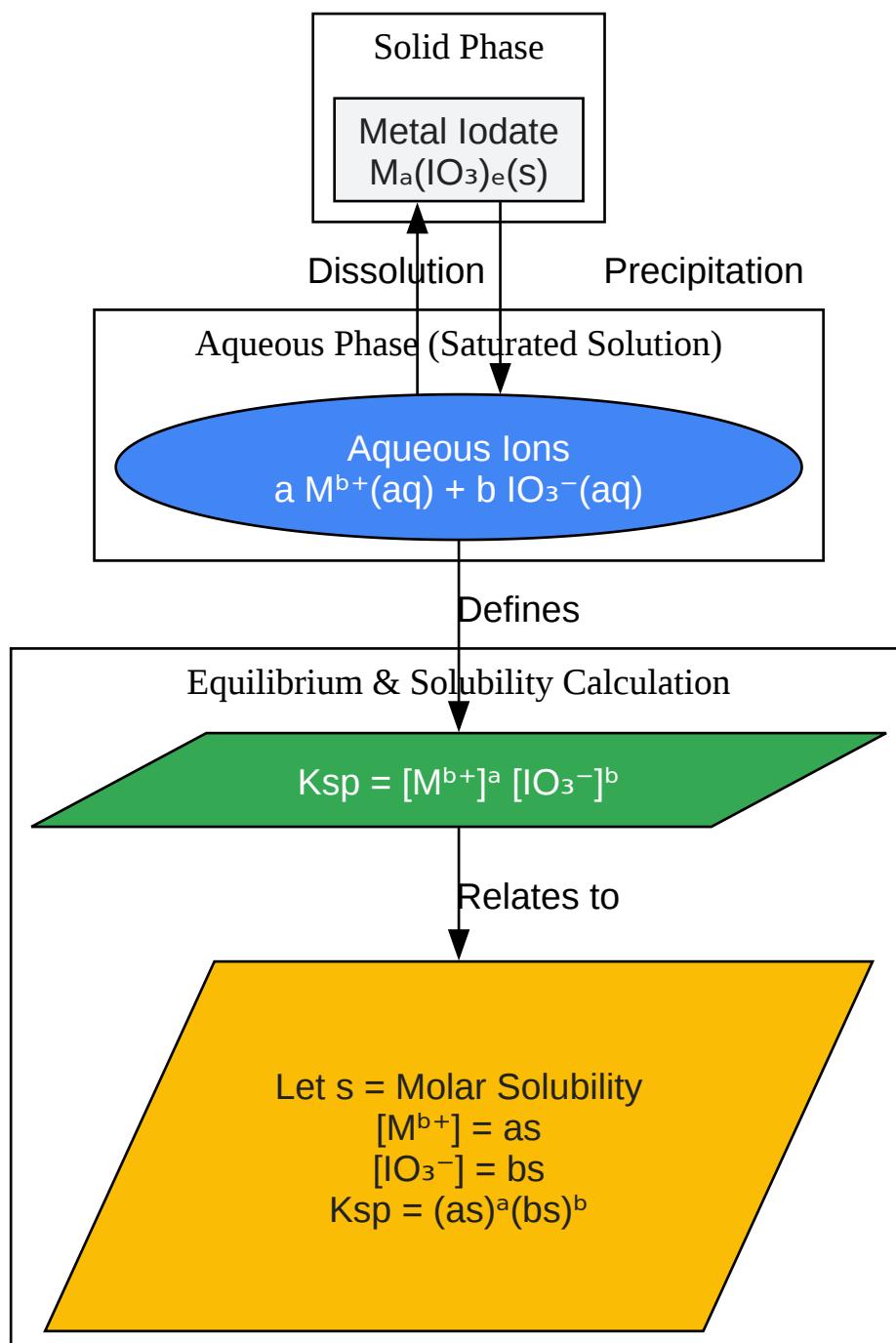
• Calculations:

- From the volume of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution used and its molarity, calculate the moles of thiosulfate that reacted.

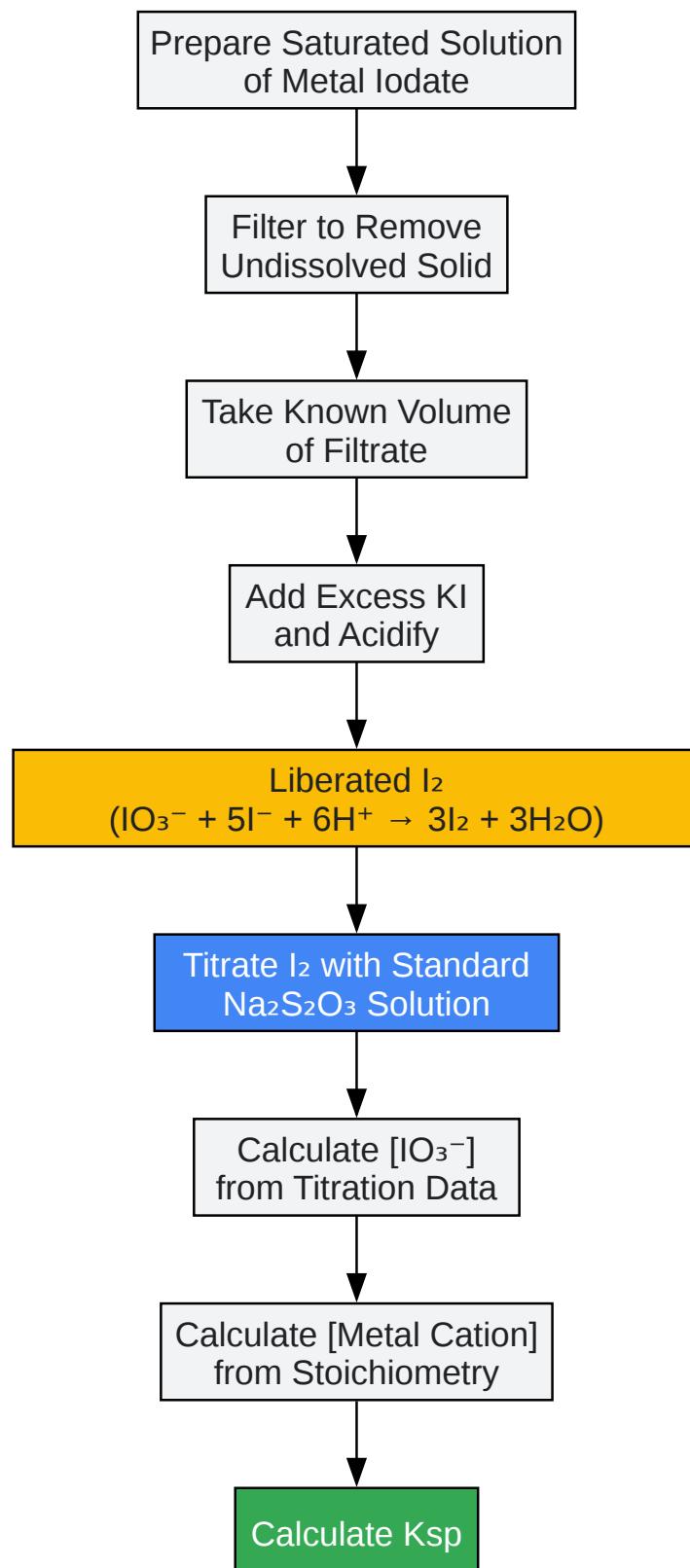
- Using the stoichiometry of the titration reactions, determine the moles of  $I_2$  and subsequently the moles of  $IO_3^-$  present in the initial filtrate sample.
- Calculate the molar concentration of the iodate ion,  $[IO_3^-]$ , in the saturated solution.
- Based on the dissolution stoichiometry of the metal iodate salt, determine the molar concentration of the metal cation. For example, for  $Sr(IO_3)_2$ ,  $[Sr^{2+}] = \frac{1}{2} [IO_3^-]$ .
- Finally, substitute the equilibrium concentrations of the metal cation and the iodate ion into the  $K_{sp}$  expression to calculate the solubility product constant.

## Visualizations

The following diagrams illustrate the logical relationships in the dissolution and solubility determination process.

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Caption: Dissolution equilibrium and its relation to  $K_{sp}$  and molar solubility.

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Caption: Experimental workflow for determining the  $K_{sp}$  of a metal iodate.

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